molecular formula C22H17N3O5 B12476686 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol

Cat. No.: B12476686
M. Wt: 403.4 g/mol
InChI Key: DJOIOWLAIZGMNM-UHFFFAOYSA-N
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Description

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and recyclability of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions can be optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound of the benzoxazole derivatives.

    2-Aminophenol: A precursor used in the synthesis of benzoxazole derivatives.

    2-Aryl Benzoxazole Derivatives: Compounds with similar structures and properties.

Uniqueness

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol is unique due to its specific structural features, such as the presence of a methoxy group and a nitro group, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

2-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]iminomethyl]-6-methoxy-4-nitrophenol

InChI

InChI=1S/C22H17N3O5/c1-13-16(22-24-18-7-3-4-9-19(18)30-22)6-5-8-17(13)23-12-14-10-15(25(27)28)11-20(29-2)21(14)26/h3-12,26H,1-2H3

InChI Key

DJOIOWLAIZGMNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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